7-Bromo-2-methyl-4-azaindole
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Overview
Description
7-Bromo-2-methyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the indole ring makes this compound unique and valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-4-azaindole typically involves the cyclization of pyridine and pyrrole building blocks. One common method is the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This method uses a bromine atom as a placeholder for one of the carbon atoms in the pyridine ring, which is removed during the final reductive cyclization step .
Industrial Production Methods
Industrial production of this compound often involves scalable synthesis techniques. For example, the use of catalytic hydrogenation and Bartoli cyclization are common methods. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-4-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reductive reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Hydroxylated azaindole derivatives.
Reduction: Amine derivatives of azaindole.
Substitution: Various substituted azaindole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methyl-4-azaindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent in drug discovery programs, particularly for its role as a kinase inhibitor.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in the study of signal transduction and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-azaindole: Another brominated azaindole with similar biological activities.
7-Methyl-4-azaindole: A methylated azaindole used in similar research applications.
5-Bromo-7-azaindole: A positional isomer with different reactivity and biological properties
Uniqueness
7-Bromo-2-methyl-4-azaindole is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug discovery and development .
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3 |
InChI Key |
QJNXXVKGYKKUJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2N1)Br |
Origin of Product |
United States |
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